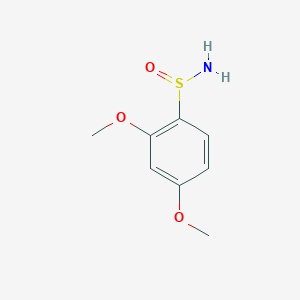

2,4-Dimethoxybenzenesulfinamide

Descripción general

Descripción

2,4-Dimethoxybenzenesulfinamide, commonly referred to as DMBS, is an organic compound that is used in a variety of scientific applications, including synthesis, research, and laboratory experiments. This compound is a derivative of sulfinamide, a type of organic compound containing an amide group and an amine group. DMBS is a white crystalline solid with a molecular weight of 224.25 g/mol, and it is soluble in polar solvents such as water, alcohol, and acetone. It is also a colorless, odorless, and non-toxic compound.

Aplicaciones Científicas De Investigación

1. Anticancer Research

2,4-Dimethoxybenzenesulfinamide derivatives have been explored for their potential as anticancer agents. For instance, a study investigated the structure-activity relationships of arylsulfonamide analogs, including this compound derivatives, in the context of inhibiting the HIF-1 pathway, a known target in cancer therapy. These derivatives showed potential in antagonizing tumor growth in animal models of cancer, highlighting their relevance in the development of novel cancer therapeutics (Mun et al., 2012).

2. Antiferromagnetic Exchange Interaction

Research has also delved into the antiferromagnetic exchange interaction among spins placed in specific molecular configurations involving this compound. A study examined the properties of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) derived from this compound, revealing insights into magnetic interactions at the molecular level, which is significant for the understanding of magnetic properties in materials science (Fujita et al., 1996).

3. Biosensor Development

In the field of biosensors, this compound and its derivatives have been studied for their roles in detecting and monitoring diseases. These compounds are used in the development of biosensors that convert biological entities into electrical signals for disease diagnosis. This application is crucial in advancing medical diagnostics and therapeutic strategies (Moharana & Pattanayak, 2020).

4. Energy Storage and Battery Technology

In the realm of energy storage, derivatives of this compound have been studied for their potential use in non-aqueous redox flow batteries. These compounds exhibit desirable properties such as high open-circuit potentials and electrochemical reversibility, making them suitable as catholyte materials in battery technology. Improved chemical stability of these materials, particularly in their oxidized form, is a key focus of ongoing research (Zhang et al., 2017).

5. Synthesis of Medical Intermediates

This compound is also significant in the synthesis of medical intermediate molecules. Research has reported methods for preparing medical intermediates using this compound derivatives, which are vital in the production of drugs for various psychiatric conditions (Zhimin, 2003).

Propiedades

IUPAC Name |

2,4-dimethoxybenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-11-6-3-4-8(13(9)10)7(5-6)12-2/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOLUFPWXGLTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)

![1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine](/img/structure/B3033368.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B3033369.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)

![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)

![4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol](/img/structure/B3033384.png)

![4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033386.png)

![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)